3-Methoxy-4-(3-methylbut-2-enoxy)benzamide
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Overview
Description
3-Methoxy-4-(3-methylbut-2-enoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a methylbutenoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-methylbut-2-enoxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-4-hydroxybenzaldehyde and 3-methyl-2-buten-1-ol.
Formation of Intermediate: The hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde is reacted with 3-methyl-2-buten-1-ol in the presence of a base such as potassium carbonate to form 3-methoxy-4-(3-methylbut-2-enoxy)benzaldehyde.
Amidation: The intermediate 3-methoxy-4-(3-methylbut-2-enoxy)benzaldehyde is then reacted with an amine, such as ammonia or an amine derivative, under acidic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(3-methylbut-2-enoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-(3-methylbut-2-enoxy)benzoic acid.
Reduction: Formation of 3-methoxy-4-(3-methylbut-2-enoxy)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(3-methylbut-2-enoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-methylbut-2-enoxy)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxybenzamide: Similar structure but lacks the methylbutenoxy group.
4-Methoxy-3-(3-methylbut-2-enoxy)benzoic acid: Similar structure but has a carboxylic acid group instead of an amide group.
3-Methoxy-4-(3-methylbut-2-enoxy)benzaldehyde: Similar structure but has an aldehyde group instead of an amide group.
Uniqueness
3-Methoxy-4-(3-methylbut-2-enoxy)benzamide is unique due to the presence of both the methoxy and methylbutenoxy groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-4-(3-methylbut-2-enoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)6-7-17-11-5-4-10(13(14)15)8-12(11)16-3/h4-6,8H,7H2,1-3H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUILRGUGVHZTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)C(=O)N)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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